
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has unique properties that make it an attractive target for synthesis and research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,4-oxadiazole derivatives, including compounds similar to 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone, have shown significant antimicrobial activity. A study by Salimon, Salih, & Hussien (2011) found that these compounds exhibited minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3, indicating their potential as antimicrobial agents.
Synthesis and Characterization
These compounds have been synthesized and characterized through various methods. El‐Sayed, Hegab, Tolan, & Abdel-Rahman (2008) detailed the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, including structures similar to the compound , providing insights into their chemical properties and potential applications in various fields of research (El‐Sayed et al., 2008).
Antibacterial Activity
Joshi, Mandhane, Chate, & Gill (2011) synthesized a series of 1,3,4-oxidiazol-3(2H)-yl)ethanones and evaluated their antibacterial activities, finding several compounds with potential antibacterial activity. This highlights the relevance of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Joshi et al., 2011).
Anticancer Activity
The potential anticancer activities of 1,3,4-oxadiazole derivatives have been explored. For example, Redda & Gangapuram (2007) investigated the synthesis and anti-cancer activity profiles of a novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety. Their study indicated moderate cytotoxicity of these compounds on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).
Synthesis of Isoniazid Derivatives
Chaudhry, Munawar, & Khan (2020) demonstrated a facile synthesis of isoniazid derivatives that included 1,3,4-oxadiazol-3(2H)-yl]ethanones. Their study provided an efficient approach to synthesizing such compounds, expanding the scope of research and application in medicinal chemistry (Chaudhry et al., 2020).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-2-4-12(5-3-11)14(20)10-22-16-19-18-15(21-16)13-6-8-17-9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHXUJNZEAGERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)
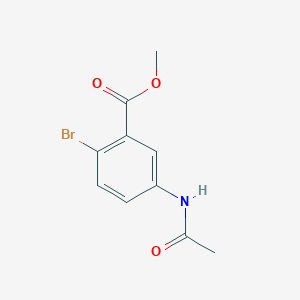
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

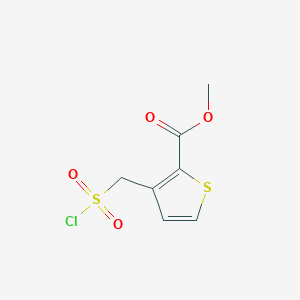
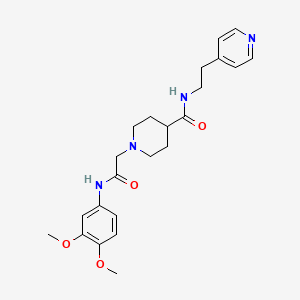
![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
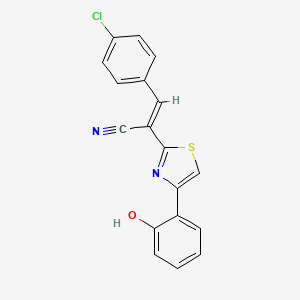
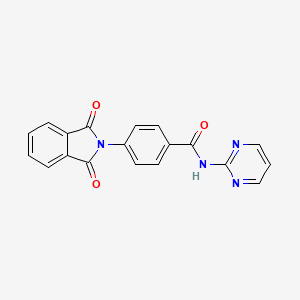
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)
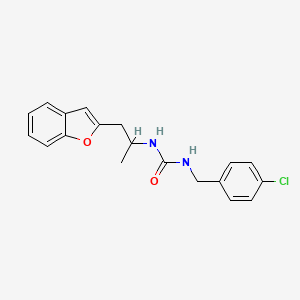
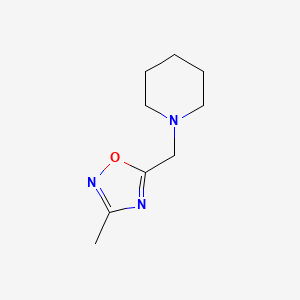
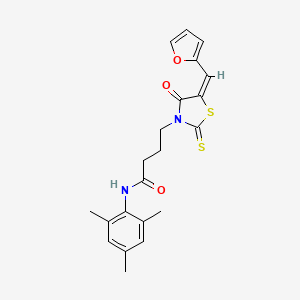
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)